3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one
Description
3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one is a synthetic compound belonging to the class of 3,5-bis(arylidene)-4-piperidones. Its structure features two 4-tert-butylbenzylidene groups at the 3- and 5-positions of a piperidin-4-one core, with an ethyl substituent at the 1-position.
Properties
Molecular Formula |
C29H37NO |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-ethylpiperidin-4-one |
InChI |
InChI=1S/C29H37NO/c1-8-30-19-23(17-21-9-13-25(14-10-21)28(2,3)4)27(31)24(20-30)18-22-11-15-26(16-12-22)29(5,6)7/h9-18H,8,19-20H2,1-7H3/b23-17+,24-18+ |
InChI Key |
GTMASLQXBKMFQK-GJHDBBOXSA-N |
Isomeric SMILES |
CCN1C/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/C1 |
Canonical SMILES |
CCN1CC(=CC2=CC=C(C=C2)C(C)(C)C)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one typically involves the reaction of 4-tert-butylbenzaldehyde with 1-ethyl-4-piperidone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It may be investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis-(4-tert-butyl-benzylidene)-1-ethyl-piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 3,5-bis(arylidene)-4-piperidones are highly dependent on substituents at the benzylidene aryl rings and the N-position of the piperidinone. Key comparisons include:
Benzylidene Substituents
Electron-Withdrawing Groups (Br, F):
- 3,5-Bis(2-bromobenzylidene) derivatives (e.g., compounds 4i, 4j in ) exhibit moderate cytotoxic activity, with melting points ranging from 84–126°C. Bromine’s electron-withdrawing nature may enhance stability but reduce solubility .
- Fluorinated analogs (e.g., 3,5-bis(2-fluorobenzylidene)-4-piperidone in ) show antiproliferative effects, attributed to fluorine’s electronegativity improving target binding .
Hydroxy-substituted analogs (e.g., 3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-ones in ) act as enzyme inhibitors (CARM1), where hydroxyl groups facilitate hydrogen bonding with active sites .
N-Substituents
Structure-Activity Relationship (SAR) Trends
- Lipophilicity : tert-butyl > bromo > methoxy > hydroxy. Higher lipophilicity may enhance cell penetration but reduce aqueous solubility.
- Electronic Effects: Electron-withdrawing groups (Br, F) stabilize the dienone system, enhancing electrophilic reactivity with biological nucleophiles.
- Steric Effects : Bulkier substituents (tert-butyl) may hinder interactions with flat binding pockets but improve metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
